molecular formula C17H25NO6S B2737706 (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate CAS No. 148638-76-0

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

Cat. No.: B2737706
CAS No.: 148638-76-0
M. Wt: 371.45
InChI Key: LOBHRXDXENCDIZ-AWEZNQCLSA-N
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Description

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, a tosyloxy group, and a morpholine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl and tosyloxy groups under specific conditions. One common method involves the use of tert-butyl chloroformate and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while reduction with LiAlH4 produces alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric sites of enzymes, thereby affecting their activity. The presence of the tosyloxy group allows for specific interactions with nucleophilic residues in the target proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate: Lacks the stereochemistry present in the (S)-enantiomer.

    tert-Butyl 2-((tosyloxy)methyl)piperidine-4-carboxylate: Contains a piperidine ring instead of a morpholine ring.

    tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-4-carboxylate: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate lies in its specific stereochemistry and the presence of both tert-butyl and tosyloxy groups. These features confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBHRXDXENCDIZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CCO2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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